4-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one
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Overview
Description
4-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have gained significant attention due to their diverse biological activities and potential therapeutic applications. This compound, in particular, is characterized by the presence of a tetrazole ring, which is known for its stability and bioisosteric properties, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. This step requires precise control of reaction conditions, including temperature and solvent choice, to ensure high yield and selectivity.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile. This reaction is typically carried out in the presence of a catalyst, such as copper(I) iodide, under mild conditions.
Functional Group Modifications: The final steps involve the introduction of the 3,4-dimethoxyphenyl and 3-methoxypropyl groups through nucleophilic substitution reactions. These reactions are often carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, reduce costs, and ensure scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques, such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, alkyl halides in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols
Scientific Research Applications
4-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and antiepileptic agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to mimic carboxylic acids, allowing the compound to bind to enzymes and receptors with high affinity. This binding can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one
- 4-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-thione
- 4-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring enhances its stability and bioisosteric properties, making it a valuable scaffold for drug design. Additionally, the methoxy groups on the phenyl ring and the propyl chain contribute to its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)-3-(tetrazol-1-yl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-23-8-4-7-20-14(15(16(20)22)21-10-17-18-19-21)11-5-6-12(24-2)13(9-11)25-3/h5-6,9-10,14-15H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVASNFVNIWWMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(C(C1=O)N2C=NN=N2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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